3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine
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Overview
Description
3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine typically involves multiple steps, starting with the preparation of the morpholine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Ammonia, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]aniline
- **(2R,6S)-2,6-Dimethylmorpholine hydrochloride
- **(2R,6S)-6-{[methyl(3,4,5-trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-hexahydroquinazoline-2,4-diamine .
Uniqueness
What sets 3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine apart from similar compounds is its unique combination of the morpholine ring and difluoropropan-1-amine moiety.
Properties
Molecular Formula |
C9H18F2N2O |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-7-3-13(4-8(2)14-7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3/t7-,8+ |
InChI Key |
POTNTOAGDPMKPJ-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(CN)(F)F |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN)(F)F |
Origin of Product |
United States |
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